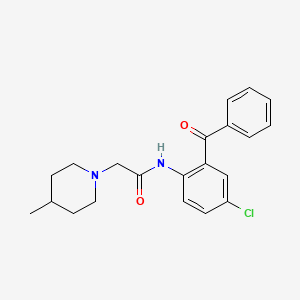

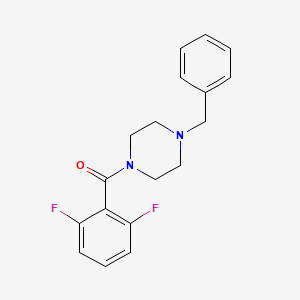

![molecular formula C25H21NO6 B2579302 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide CAS No. 865282-03-7](/img/structure/B2579302.png)

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structure and Interaction Studies

- Molecular Interactions and Structure Analysis : Research has focused on understanding the molecular structure and interactions of related compounds through methods such as single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies shed light on the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired properties (Karabulut et al., 2014).

Pharmacological Research

- Neuroprotective and Antioxidant Properties : Compounds similar to oxyresveratrol, including benzamide and imine analogs, have been explored for their potential antioxidant and neuroprotective effects. Studies have identified certain analogs that exhibit cytoprotective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatment (Hur et al., 2013).

Synthetic Chemistry and Catalysis

- C-H Activation and Olefination : Research into the catalytic properties of related compounds includes studies on Rh(III)-catalyzed C-H activation and olefination, which highlight efficient methods for forming valuable chemical structures. This research is significant for developing versatile synthetic routes in organic chemistry (Rakshit et al., 2011).

Antimicrobial Activity

- Antimicrobial and Antifungal Screening : Synthesis and screening of compounds for antimicrobial activity against various bacterial and fungal strains have been conducted. These studies aim to discover new therapeutic agents for treating microbial infections, demonstrating the potential of related compounds in addressing resistance to existing antibiotics (Desai et al., 2013).

Material Science and Chemical Analysis

- Material Synthesis and Characterization : The synthesis of novel compounds for specific applications, including probes for biological studies and materials with unique properties, forms a part of research into the uses of related chemical structures. This includes the development of ligands for sigma-2 receptors, indicating applications in material science and chemical analysis (Xu et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-17-8-6-7-16(13-17)24(28)26-25-22(15-11-12-20(30-2)21(14-15)31-3)23(27)18-9-4-5-10-19(18)32-25/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFZIHCTMYOIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)

![5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2579224.png)

![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]but-2-ynamide](/img/structure/B2579240.png)